Bienvenue dans la boutique en ligne BenchChem!

Mchb-1

Cannabinoid Research GPCR Pharmacology Receptor Binding Assays

MCHB-1 (also designated CB2 receptor agonist is a synthetic benzimidazole derivative that functions as a potent agonist of the human cannabinoid receptor type 2 (CB2). It was originally investigated as a potential analgesic but was never developed for clinical use.

Molecular Formula C28H37N3O2
Molecular Weight 447.6 g/mol
CAS No. 1046140-32-2
Cat. No. B594214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMchb-1
CAS1046140-32-2
SynonymsN-Methylcyclohexyl benzimidazole analog 1
Molecular FormulaC28H37N3O2
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC2=C(C=C1)N(C(=N2)CC3=CC=C(C=C3)OCC)CC4CCCCC4
InChIInChI=1S/C28H37N3O2/c1-4-30(5-2)28(32)23-14-17-26-25(19-23)29-27(31(26)20-22-10-8-7-9-11-22)18-21-12-15-24(16-13-21)33-6-3/h12-17,19,22H,4-11,18,20H2,1-3H3
InChIKeyWRVZBXHTUOPQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MCHB-1 (CAS 1046140-32-2) – A CB2-Selective Benzimidazole Agonist for Cannabinoid Research


MCHB-1 (also designated CB2 receptor agonist 10) is a synthetic benzimidazole derivative that functions as a potent agonist of the human cannabinoid receptor type 2 (CB2) [1]. It was originally investigated as a potential analgesic but was never developed for clinical use [2]. In the scientific literature, MCHB-1 is characterized by its high affinity for CB2 receptors and its selective action over the central cannabinoid receptor CB1, a feature that makes it a valuable tool compound for dissecting CB2-mediated peripheral signaling pathways .

Why MCHB-1 Cannot Be Replaced by Other CB2 Agonists Like JWH-133 or AM1241


In research and preclinical settings, simple substitution of one CB2 agonist for another is not scientifically justified without rigorous comparative data. Compounds within this class exhibit substantial variation in their binding affinity for the primary target (CB2), their degree of functional selectivity (e.g., G-protein vs. β-arrestin bias), and, most critically, their off-target affinity for the CB1 receptor, which can confound results by introducing central nervous system (CNS)-mediated effects [1]. MCHB-1 possesses a unique selectivity profile characterized by sub-nanomolar functional potency at CB2 (EC50 = 0.52 nM) but a comparatively narrow (~30-fold) window over CB1 binding (Ki CB1 = 110 nM vs. Ki CB2 = 3.7 nM), distinguishing it from ultra-selective comparators like GW405833 (~1200-fold) or HU-308 (>440-fold) . This specific receptor interaction landscape dictates that any replacement must be validated against the exact experimental context for which MCHB-1 was selected, particularly in studies where moderate CB1 engagement may be a critical design feature.

Quantitative Differentiation of MCHB-1 Against Key CB2 Agonist Comparators


CB2 Binding Affinity: MCHB-1 vs. JWH 018 Benzimidazole Analog

In head-to-head comparisons of binding affinity at the human CB2 receptor, MCHB-1 demonstrates a Ki of 3.7 nM, which is comparable to but slightly lower affinity than the JWH 018 benzimidazole analog, which exhibits a Ki of 2.94 nM for CB2 . This small difference in binding energy may translate to differential occupancy at low compound concentrations, potentially affecting dose-response relationships in functional assays.

Cannabinoid Research GPCR Pharmacology Receptor Binding Assays

CB1/CB2 Selectivity Ratio: MCHB-1 vs. JWH-133 and GW405833

MCHB-1 displays a CB1/CB2 selectivity ratio of approximately 30-fold (Ki CB1 = 110 nM / Ki CB2 = 3.7 nM) [1]. This stands in stark contrast to the ultra-selective CB2 agonist JWH-133, which exhibits ~200-fold selectivity [2], and the even more selective GW405833, which demonstrates ~1200-fold selectivity . This places MCHB-1 in a distinct sub-category of CB2 agonists with a relatively narrow selectivity window.

Cannabinoid Research Receptor Selectivity GPCR Pharmacology

Functional Potency at CB2: MCHB-1 Exhibits Sub-Nanomolar EC50

MCHB-1 demonstrates exceptional functional potency at the human CB2 receptor with an EC50 value of 0.52 nM [1]. While many CB2 agonists possess nanomolar binding affinities (Ki values), MCHB-1 translates this high-affinity binding into a sub-nanomolar functional response, indicating high efficacy in activating downstream signaling pathways. For comparison, the widely used agonist HU-308 has a significantly higher functional EC50 of 5.57 nM despite a Ki of 22.7 nM for CB2 binding . This suggests MCH-1 is a particularly efficient activator of CB2-mediated signaling, requiring lower concentrations to achieve a half-maximal response.

Cannabinoid Research GPCR Pharmacology Functional Assays

In Vivo Efficacy: Class-Level Evidence for Peripheral Analgesia

While direct head-to-head in vivo data for MCHB-1 are not available in the public domain, class-level evidence from structurally similar benzimidazole CB2 agonists indicates a consistent phenotype. Compounds from this chemical series have been shown to significantly reduce peripheral pain while minimizing central nervous system side effects in mouse models [1]. This class-level finding supports the procurement of MCHB-1 for in vivo pain studies aiming to replicate this peripheral analgesic profile, though it should not be extrapolated to claims of superior efficacy over other CB2 agonists without direct comparative studies.

Pain Research In Vivo Pharmacology Neuropharmacology

Recommended Applications for MCHB-1 in Scientific and Industrial Research


In Vitro CB2 Receptor Pharmacology and Signaling Studies

MCHB-1 is optimally employed as a reference agonist in in vitro assays designed to investigate CB2 receptor pharmacology. Its well-characterized sub-nanomolar functional potency (EC50 = 0.52 nM) makes it an ideal positive control for cAMP inhibition assays, β-arrestin recruitment studies, and other GPCR signaling readouts in recombinant cell lines expressing human CB2 [1]. Its moderate CB1/CB2 selectivity profile (~30-fold) allows researchers to probe the functional consequences of dual receptor engagement at higher concentrations, a feature not possible with ultra-selective comparators like GW405833 or HU-308 .

Structure-Activity Relationship (SAR) Studies on Benzimidazole Scaffolds

As a key exemplar of the benzimidazole class of CB2 agonists, MCHB-1 serves as a benchmark for medicinal chemistry efforts aimed at optimizing CB2 affinity, selectivity, and functional bias. Its quantitative binding data (Ki CB2 = 3.7 nM, Ki CB1 = 110 nM) provide a clear reference point for evaluating new analogs [1]. Researchers can use MCHB-1 to calibrate assays and benchmark the performance of novel synthetic derivatives, ensuring consistency across different compound series.

Preclinical In Vivo Studies of Peripheral Pain and Inflammation

Based on class-level evidence from structurally related benzimidazole CB2 agonists, MCHB-1 is a suitable tool compound for exploratory in vivo studies of peripheral analgesia and anti-inflammatory effects in rodent models [1]. Its procurement is justified in studies aiming to replicate the phenotype of 'peripherally restricted' CB2 agonism with minimal CNS side effects, provided that appropriate vehicle controls and comparator compounds are included to account for its moderate selectivity window. It is not recommended for studies requiring an ultra-selective CB2 agonist tool.

Analytical Reference Standard for Forensic Toxicology

MCHB-1 has been identified as a designer drug in forensic casework, first reported in Germany in 2013 [1]. As such, a high-purity reference standard of MCHB-1 (CAS 1046140-32-2) is essential for toxicology laboratories developing and validating analytical methods (e.g., LC-MS/MS, GC-MS) for the detection and quantification of this compound in biological matrices and seized materials.

Quote Request

Request a Quote for Mchb-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.